2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole
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Overview
Description
2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole typically involves the introduction of bromine and difluoromethyl groups onto a benzimidazole scaffold. One common method involves the reaction of 4-fluoro-1H-benzimidazole with bromodifluoromethane in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl-substituted benzimidazoles.
Scientific Research Applications
2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Chemical Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal enzyme function.
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Contains a bromodifluoromethyl group and is used in similar synthetic applications.
Diethyl (bromodifluoromethyl)phosphonate: Another compound with a bromodifluoromethyl group, used in the synthesis of phosphopeptide mimetic prodrugs.
Uniqueness
2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole is unique due to the combination of bromine, difluoromethyl, and fluorine groups on a benzimidazole scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-8(11,12)7-13-5-3-1-2-4(10)6(5)14-7/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFYIPZCKQHDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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